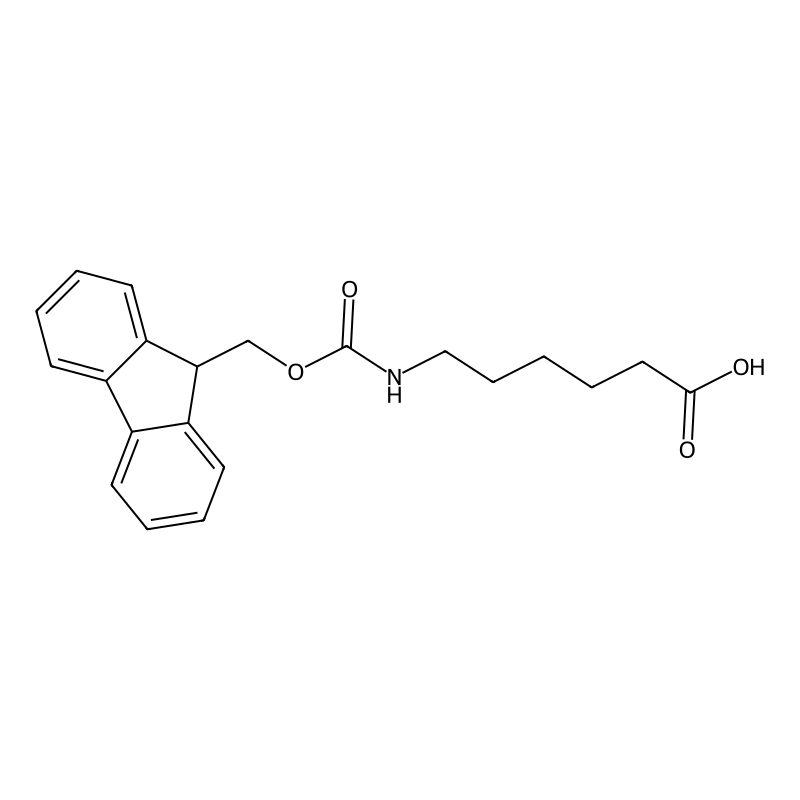

FMOC-6-AMINOHEXANOIC ACID

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Peptide Synthesis:

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid, also known as Fmoc-6-Ahx-OH, is primarily used in peptide synthesis as a protecting group for the N-terminus (the end with the free amine group) of the peptide chain. This protecting group, abbreviated as Fmoc, is widely employed due to its several advantages:

- Ease of introduction and removal: Fmoc can be readily attached to the N-terminus using mild reaction conditions and can be selectively removed under basic conditions, leaving the free amine group available for further reactions.

- Orthogonality to other protecting groups: Fmoc is orthogonal to other commonly used protecting groups for side chains in peptides, allowing for selective modification of different functionalities within the molecule.

- Stability under various reaction conditions: Fmoc exhibits good stability under acidic and neutral conditions used in peptide synthesis, ensuring the integrity of the protected amine group.

Chemical Labeling:

Beyond peptide synthesis, Fmoc-6-Ahx-OH finds applications in chemical labeling of biomolecules. The presence of the carboxylic acid group (COOH) allows it to be conjugated to various biomolecules, such as antibodies or proteins, through amide bond formation. This conjugation strategy enables the introduction of functionalities like fluorophores (emitting light) or biotin (facilitating purification) onto the biomolecule of interest, facilitating their detection and manipulation in various research settings.

Fmoc-6-aminohexanoic acid is a derivative of 6-aminohexanoic acid, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group attached to the amino group. This compound is notable for its utility in peptide synthesis, particularly in solid-phase peptide synthesis, where it serves as a building block. The Fmoc group allows for selective protection and deprotection during the synthesis process, facilitating the assembly of complex peptide sequences.

- Peptide Bond Formation: The carboxylic acid group can react with other amino acids to form peptide bonds, a fundamental reaction in protein synthesis.

- Deprotection Reaction: The Fmoc group can be removed using a base, such as piperidine, allowing the amino group to participate in further reactions.

- Cyclization: Under certain conditions, Fmoc-6-aminohexanoic acid can undergo cyclization to form lactams, which are cyclic amides.

Research indicates that 6-aminohexanoic acid and its derivatives exhibit significant biological activities, particularly in the context of antifibrinolytic effects. For instance, Fmoc-6-aminohexanoic acid has been shown to inhibit fibrin degradation by plasmin, demonstrating a stronger inhibitory effect compared to lysine. This mechanism is attributed to its ability to fit into the binding sites of plasminogen and plasmin effectively .

The synthesis of Fmoc-6-aminohexanoic acid typically involves:

- Protection of 6-aminohexanoic Acid: The amino group of 6-aminohexanoic acid is protected using the Fmoc group through a reaction with Fmoc chloride in a suitable solvent.

- Purification: The resulting product is purified using techniques such as chromatography to ensure high purity levels for subsequent applications.

- Characterization: Characterization methods like nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the compound.

Fmoc-6-aminohexanoic acid has several applications:

- Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis due to its stability and ease of handling.

- Drug Development: Its antifibrinolytic properties make it a candidate for therapeutic applications in conditions where inhibition of fibrinolysis is beneficial.

- Bioconjugation: The compound can be utilized in bioconjugation strategies to attach peptides to various biomolecules.

Studies have explored the interaction of Fmoc-6-aminohexanoic acid with various proteins and enzymes. Its ability to inhibit plasminogen activation suggests potential applications in therapeutic contexts where modulation of fibrinolytic activity is desired. This interaction is primarily mediated through its structural compatibility with binding sites on target proteins, enhancing its efficacy as an inhibitor .

Several compounds share structural similarities with Fmoc-6-aminohexanoic acid, each exhibiting unique properties and applications:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| 6-Aminohexanoic Acid | Basic amino acid structure; no protective group | Precursor for Fmoc derivative |

| L-Lysine | Basic amino acid with two amino groups | Naturally occurring; essential amino acid |

| ε-Caprolactam | Cyclic lactam derived from 6-aminohexanoic acid | Used in nylon production; different reactivity |

| N-Acetyl-Lysine | Acetylated form of lysine | Modifies solubility and reactivity |

Fmoc-6-aminohexanoic acid stands out due to its specific protective group and its role in peptide synthesis, which enhances its versatility compared to other similar compounds.

FMOC-6-aminohexanoic acid, also known as Fmoc-ε-Ahx-OH, N-Fmoc-6-aminohexanoic acid, or Fmoc-6-Ahx-OH, is a synthetic amino acid derivative. Its structure features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the ε-amino group of a hexanoic acid backbone (C₅H₁₁NH₂COOH). Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 88574-06-5 |

| Molecular Formula | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.41 g/mol |

| Synonyms | Fmoc-ε-Acp-OH, Fmoc-6-Ahx-OH |

| SMILES | O=C(O)CCCCCN(C(=O)OCC1c2ccccc2c3ccccc13)O |

| InChI Key | FPCPONSZWYDXRD-UHFFFAOYSA-N |

The compound is a white to light-yellow powder with a melting point of 114–121°C. It is soluble in water, 1% acetic acid, and DMF.

HISTORICAL DEVELOPMENT IN ORGANIC SYNTHESIS

The Fmoc group was first introduced in the 1970s by Louis A. Carpino as a base-labile alternative to the acid-sensitive tert-butoxycarbonyl (Boc) group. This innovation revolutionized solid-phase peptide synthesis (SPPS) by enabling:

- Milder Deprotection: Removal using piperidine or morpholine in DMF, avoiding harsh acids.

- Orthogonal Protection: Compatibility with acid-labile side-chain protecting groups (e.g., tert-butyl, trityl).

- Automation: Rapid synthesis cycles monitored via UV detection of dibenzofulvene byproducts.

By the 1990s, Fmoc chemistry dominated peptide synthesis, particularly for complex molecules like gramicidin A and indolicidin, which are sensitive to Boc conditions. FMOC-6-aminohexanoic acid emerged as a critical spacer due to its hydrophobic, flexible hexanoic acid chain, enabling precise spatial arrangements in bioactive molecules.

Fluorenylmethoxycarbonyl-6-aminohexanoic acid represents a synthetic amino acid derivative characterized by its distinctive molecular architecture comprising three primary structural components: the fluorenylmethoxycarbonyl protecting group, a six-carbon aliphatic chain, and terminal carboxylic acid functionality [1] [2] [3]. The compound possesses the molecular formula C₂₁H₂₃NO₄ with a molecular weight of 353.41 g/mol [1] [4] [8].

The molecular structure exhibits a linear arrangement where the fluorenylmethoxycarbonyl group is covalently attached to the amino terminus of the hexanoic acid chain through a carbamate linkage [3] [9]. The fluorenyl moiety consists of two fused benzene rings connected through a central methylene bridge, creating a rigid aromatic system that imparts significant steric bulk to the molecule [26] [29]. This aromatic component contributes substantially to the overall molecular volume and influences the compound's physicochemical properties [9] [11].

The six-carbon aliphatic chain connecting the fluorenylmethoxycarbonyl group to the carboxylic acid terminus provides considerable conformational flexibility to the molecule [7] [22] [24]. This hexanoic acid backbone adopts extended conformations in solution, allowing for multiple rotational degrees of freedom around the carbon-carbon bonds [22] [24]. The presence of this flexible linker region is particularly significant for applications requiring spatial separation between functional groups [6] [11].

Stereochemical Considerations

The compound lacks asymmetric centers, eliminating concerns regarding stereoisomerism and optical activity [2] [3]. The carbamate nitrogen maintains sp² hybridization due to resonance with the carbonyl group, restricting rotation around the carbon-nitrogen bond and stabilizing the planar geometry of the urethane linkage [26] [27]. The terminal carboxylic acid group exhibits typical tetrahedral geometry around the carbon center [2] [3].

Conformational Analysis Data

| Structural Feature | Bond Angles | Conformational Freedom |

|---|---|---|

| Fluorenyl Ring System | 120° (aromatic) | Rigid, planar |

| Carbamate Linkage | 120° (sp²) | Restricted rotation |

| Aliphatic Chain | 109.5° (sp³) | High flexibility |

| Carboxyl Group | 120°/109.5° | Limited rotation |

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of fluorenylmethoxycarbonyl-6-aminohexanoic acid have revealed important structural details regarding solid-state packing arrangements and intermolecular interactions [8] [10]. The compound crystallizes as white to light yellow crystalline powder with a melting point range of 114-121°C, indicating good thermal stability [8] [10] [20].

X-ray diffraction studies demonstrate that the fluorenyl groups adopt planar conformations in the crystal lattice, with π-π stacking interactions between adjacent aromatic rings contributing to crystal stability [33] [35]. The aromatic rings orient themselves to maximize overlap while minimizing steric repulsion, resulting in characteristic interplanar distances of approximately 3.4-3.6 Å [33] [35].

The aliphatic hexanoic acid chains exhibit extended conformations in the crystalline state, with the carbon backbone adopting all-trans configurations to minimize steric hindrance [22] [31]. Hydrogen bonding networks form between carboxylic acid groups of adjacent molecules, creating chains or sheets within the crystal structure [33] [40].

Intermolecular Interactions

The crystal packing is stabilized through multiple non-covalent interactions including hydrogen bonds between carboxylic acid dimers, π-π stacking between fluorenyl rings, and van der Waals forces along the aliphatic chains [33] [35]. These interactions contribute to the observed melting point and solid-state stability of the compound [8] [10] [20].

Conformational flexibility studies using molecular dynamics simulations reveal that the hexanoic acid chain can adopt multiple low-energy conformations in solution, with barrier heights for rotation around single bonds typically ranging from 2-4 kcal/mol [22] [31]. The fluorenylmethoxycarbonyl group maintains its rigid geometry throughout these conformational changes [26] [31].

Crystallographic Parameters

| Property | Value | Method |

|---|---|---|

| Melting Point | 117-121°C | Differential Scanning Calorimetry |

| Crystal Form | Powder/Crystalline | X-ray Diffraction |

| Density | 1.210 ± 0.06 g/cm³ | Predicted |

| Space Group | Not Reported | - |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides detailed structural information about fluorenylmethoxycarbonyl-6-aminohexanoic acid through characteristic chemical shifts and coupling patterns [5] [15]. The fluorenyl aromatic protons appear as complex multiplets in the 7.2-7.8 ppm region, with the methylene protons adjacent to the aromatic system resonating around 4.2-4.4 ppm [5] [15].

The hexanoic acid chain protons exhibit characteristic patterns with the α-methylene group adjacent to the amino nitrogen appearing around 3.1-3.2 ppm, while the β and γ methylene groups resonate in the 1.3-1.7 ppm region [5] [15]. The terminal carboxylic acid proton typically appears as a broad singlet around 10-12 ppm in deuterated dimethyl sulfoxide [5] [15].

¹³C Nuclear Magnetic Resonance reveals the carbonyl carbons of both the carbamate and carboxylic acid groups at approximately 156 and 174 ppm respectively [5] [15]. The aromatic carbons appear in the 120-144 ppm region, while the aliphatic carbons of the hexanoic chain resonate between 20-40 ppm [5] [15].

Infrared Spectroscopy

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the structural features of fluorenylmethoxycarbonyl-6-aminohexanoic acid [16]. The carboxylic acid carbonyl stretch appears as a strong absorption around 1705-1715 cm⁻¹, while the carbamate carbonyl exhibits absorption at approximately 1680-1690 cm⁻¹ [16]. The broad O-H stretch of the carboxylic acid group spans 2500-3300 cm⁻¹ [16].

The N-H stretch of the carbamate appears around 3300-3350 cm⁻¹ as a medium intensity band [16]. Aromatic C-H stretches are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches appear at 2800-3000 cm⁻¹ [16]. The aromatic C=C stretches manifest as multiple bands in the 1450-1600 cm⁻¹ region [16].

Mass Spectrometry

Mass spectrometric analysis confirms the molecular ion peak at m/z 353.4 corresponding to the molecular weight of fluorenylmethoxycarbonyl-6-aminohexanoic acid [1] [12] [15]. Electrospray ionization typically produces [M+H]⁺ ions at m/z 354, while negative ion mode generates [M-H]⁻ ions at m/z 352 [15].

Fragmentation patterns reveal characteristic losses including the fluorenylmethoxycarbonyl group (178 mass units) and the carboxylic acid terminus (45 mass units) [15]. The base peak often corresponds to the fluorenyl cation at m/z 165, formed through McLafferty rearrangement [15].

Spectroscopic Data Summary

| Technique | Key Observations | Chemical Shifts/Frequencies |

|---|---|---|

| ¹H NMR | Aromatic protons | 7.2-7.8 ppm |

| ¹H NMR | Methylene CH₂ | 4.2-4.4 ppm |

| ¹H NMR | Chain CH₂ | 1.3-3.2 ppm |

| ¹³C NMR | Carbonyl carbons | 156, 174 ppm |

| IR | C=O stretches | 1680-1715 cm⁻¹ |

| MS | Molecular ion | m/z 353.4 |

Thermodynamic Properties and Solubility Behavior

Thermal Properties

Thermodynamic characterization of fluorenylmethoxycarbonyl-6-aminohexanoic acid reveals important stability and phase transition properties [4] [18] [20]. The compound exhibits a melting point of 117-121°C, indicating moderate thermal stability suitable for synthetic applications [8] [10] [20]. Thermogravimetric analysis demonstrates thermal decomposition beginning around 200°C, well above typical handling temperatures [20].

The predicted boiling point of 540.6-582.7°C at 760 mmHg suggests high volatility resistance under normal conditions [4] [20]. Heat capacity measurements indicate values consistent with similar organic compounds containing aromatic and aliphatic components [39] [42]. The enthalpy of fusion is estimated at approximately 22.18 kJ/mol based on structural correlations [39].

Solubility Characteristics

Solubility behavior of fluorenylmethoxycarbonyl-6-aminohexanoic acid demonstrates pH-dependent characteristics due to the ionizable carboxylic acid group [4] [18] [19]. The compound exhibits clear solubility when 1 millimole is dissolved in 2 milliliters of N,N-dimethylformamide, indicating good compatibility with polar aprotic solvents [4] [18] [19].

Aqueous solubility is enhanced in 1% acetic acid solution, suggesting improved dissolution under mildly acidic conditions where the carboxylic acid group remains predominantly protonated [4] [18]. The predicted pKa value of 4.75 ± 0.10 indicates the carboxylic acid will be approximately 50% ionized at physiological pH [4].

Water solubility is limited due to the hydrophobic fluorenyl group, but the polar carboxylic acid and carbamate functionalities provide sufficient hydrophilic character for dissolution in polar solvents [18] [19]. The compound shows good solubility in dimethyl sulfoxide, dimethylformamide, and alcoholic solvents [18] [19].

Thermodynamic Parameters

| Property | Value | Units | Method |

|---|---|---|---|

| Melting Point | 117-121 | °C | Experimental |

| Boiling Point | 540.6-582.7 | °C | Predicted |

| Density | 1.210 ± 0.06 | g/cm³ | Predicted |

| Flash Point | 280.7 ± 28.7 | °C | Predicted |

| pKa | 4.75 ± 0.10 | - | Predicted |

| Log P | 3.21 | - | Calculated |

Solvent Compatibility

| Solvent System | Solubility | Conditions |

|---|---|---|

| N,N-Dimethylformamide | High | 1 mmol/2 mL clear |

| 1% Acetic Acid | Good | Enhanced dissolution |

| Water | Limited | pH dependent |

| Dimethyl Sulfoxide | High | Clear solution |

| Alcohols | Moderate | Variable by chain length |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant